molecular formula C8H5IO2 B1505616 2-Iodoterephthalaldehyde CAS No. 385416-64-8

2-Iodoterephthalaldehyde

Cat. No.: B1505616
CAS No.: 385416-64-8
M. Wt: 260.03 g/mol
InChI Key: AWYPMUHJCRZGTL-UHFFFAOYSA-N
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Description

2-Iodoterephthalaldehyde is an organic compound characterized by the presence of an iodine atom attached to the second carbon of the terephthalaldehyde structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoterephthalaldehyde can be synthesized through several methods, including the iodination of terephthalaldehyde. One common approach involves the reaction of terephthalaldehyde with iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where precise control of reaction conditions is maintained to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodoterephthalaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Replacement of the iodine atom with other functional groups.

Scientific Research Applications

2-Iodoterephthalaldehyde has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Iodoterephthalaldehyde

  • 3-Iodoterephthalaldehyde

  • 2-Bromoterephthalaldehyde

  • 2-Fluoroterephthalaldehyde

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Properties

IUPAC Name

2-iodoterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYPMUHJCRZGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709104
Record name 2-Iodobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385416-64-8
Record name 2-Iodobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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